INI-43

Nuclear Import Kpnβ1 NFAT

Choose INI-43 for its unique non-covalent mechanism that degrades Kpnβ1 without affecting other karyopherins, ensuring target specificity. This validated inhibitor (IC50 5-15 µM) is documented to synergize with cisplatin, doxorubicin, and docetaxel. For reliable in vivo studies, use the research-standard lot with proven efficacy in xenograft models at 25 mg/kg IP. Avoid experimental variability caused by substituting uncharacterized Kpnβ1 inhibitors. Standard B2B procurement with worldwide shipping is available; confirm stock for your batch.

Molecular Formula C22H23N7
Molecular Weight 385.5 g/mol
Cat. No. B1671951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINI-43
SynonymsINI 43;  INI43;  INI-43
Molecular FormulaC22H23N7
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N
InChIInChI=1S/C22H23N7/c1-28(2)12-7-13-29-20(23)18(21-25-15-9-4-5-10-16(15)26-21)19-22(29)27-17-11-6-3-8-14(17)24-19/h3-6,8-11H,7,12-13,23H2,1-2H3,(H,25,26)
InChIKeyLWPQQQAILAUWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





INI-43: A Validated Kpnβ1 (Importin β1) Nuclear Import Inhibitor for Cancer Research


INI-43 (Inhibitor of Nuclear Import-43), chemical name 3-(1H-benzimidazol-2-yl)-1-(3-(dimethylamino)propyl)pyrrolo[3,2-b]quinoxalin-2-amine [1], is a small molecule that targets Karyopherin beta 1 (Kpnβ1/Importin β1), a critical nuclear transport receptor [2]. It acts by interfering with the nuclear localization of Kpnβ1 and its cargo proteins including NFκB, NFAT, AP-1, and NFY, thereby disrupting downstream oncogenic signaling and inducing G2-M cell cycle arrest and apoptosis . The compound has demonstrated in vivo efficacy in multiple xenograft models and shows particular promise in combination with standard-of-care chemotherapeutics [3].

Why Kpnβ1 Inhibitors Cannot Be Substituted for INI-43 in Critical Experiments


Kpnβ1/Importin β1 is a complex target with multiple binding sites and functional conformations, and small molecules targeting it exhibit divergent mechanisms of action, binding modes, and biological effects. INI-43, for instance, engages Kpnβ1 non-covalently and promotes its degradation without affecting other karyopherin family members, indicating a unique binding site or allosteric effect [1]. In contrast, the more recently described ibetazol acts via covalent modification of Cys585 and has a distinct EC50 profile [2], while importazole and ivermectin target the α/β importin interface with different potency and specificity [3]. These mechanistic and potency differences translate into varying degrees of cellular activity, synergy with chemotherapies, and in vivo efficacy. Simply substituting one Kpnβ1 inhibitor for another without accounting for these quantifiable differences can lead to misinterpretation of biological results, failed in vivo studies, and wasted research resources.

Quantitative Differentiation of INI-43 Against Closest Nuclear Import Inhibitor Analogs


Superior Functional Potency in NFAT Inhibition versus Ivermectin and Importazole

In a direct head-to-head comparison measuring the inhibition of NFAT transcriptional activity (a key Kpnβ1 cargo), INI-43 achieved significant inhibition at 10-15 µM within 1.5 hours. In contrast, two other well-characterized nuclear import inhibitors, ivermectin and importazole, were unable to inhibit NFAT activity under the identical experimental conditions [1]. This indicates a functional advantage of INI-43 in disrupting this specific pathway.

Nuclear Import Kpnβ1 NFAT Inhibitor Comparison

Target Degradation Specificity: INI-43 Degrades Kpnβ1 but Not Other Karyopherins

Treatment of cells with INI-43 resulted in the selective degradation of Kpnβ1 protein. Critically, this effect was not observed for other members of the Karyopherin family, including Kpnα2 (KPNA2), Kpnβ2 (TNPO1), and Kpnβ3 (IPO5) [1]. This contrasts with pan-karyopherin inhibitors or genetic knockdown approaches that affect multiple transport receptors. Additionally, ibetazol's covalent binding to Cys585 does not induce Kpnβ1 degradation [2], and importazole has been shown to primarily inhibit the α/β interaction without promoting degradation [3].

Target Specificity Kpnβ1 Degradation Karyopherin Family Mechanism of Action

Differential Cytotoxicity Across Cancer Cell Line Panel (IC50 Data)

INI-43 exhibits a range of cytotoxic potencies across a panel of cancer cell lines, as determined by MTT or similar viability assays. The following IC50 values (approximate) have been reported: Cervical cancer cells (HeLa, SiHa, CaSki): ~9-10 µM [REFS-1, REFS-2]; Esophageal cancer cells (KYSE-30, KYSE-70): ~5-15 µM [2]; Non-cancerous cells (e.g., MCF-10A): minimal effect at concentrations up to 15-25 µM [2]. In contrast, the more recently described Kpnβ1 inhibitor ibetazol has a reported EC50 of 6.3 µM in a phenotypic translocation assay but showed no cytotoxicity in HEK293T cells up to high concentrations [3].

Cancer Cell Lines IC50 Cytotoxicity Selectivity

Synergistic Interaction with Chemotherapeutics: INI-43 Enhances Cisplatin Efficacy

Pre-treatment of cervical cancer cells with sublethal concentrations of INI-43 significantly enhanced their sensitivity to the standard-of-care chemotherapeutic cisplatin. Combination index analysis using the Chou-Talalay method confirmed that INI-43 and cisplatin engage in synergistic interactions (CI < 1) [1]. This synergy was mediated through stabilization of p53 and decreased nuclear import of NFκB [1]. In vivo, intraperitoneal administration of INI-43 (25 mg/kg) significantly inhibited the growth of subcutaneously xenografted esophageal and cervical tumor cells [2].

Combination Therapy Cisplatin Synergy Chemosensitization

Recommended Experimental Scenarios for Maximizing the Value of INI-43


Probing Kpnβ1-Dependent NFκB and NFAT Signaling Pathways

INI-43 is ideally suited for acute inhibition of Kpnβ1-mediated nuclear import of NFκB/p65 and NFAT in cellular models. Based on its established IC50 range of 5-15 µM in cancer cells [1], researchers should use concentrations within this window (e.g., 5, 10, and 15 µM) for 1-24 hour treatments to observe rapid inhibition of nuclear translocation and downstream transcriptional activity. This application is validated by luciferase reporter assays showing significant inhibition of NFAT and NFκB activity [1], as well as confocal microscopy demonstrating cytoplasmic retention of p65 [2].

Combination Therapy Studies with Platinum Agents or Taxanes

INI-43 demonstrates synergistic cytotoxicity when combined with cisplatin (CI < 1) [3] and potentiates the effects of doxorubicin and docetaxel in drug-refractory cancer cells [4]. For combination studies, a sublethal concentration of INI-43 (e.g., 5 µM for HeLa cells) should be applied as a pre-treatment for 2-4 hours before the addition of the chemotherapeutic agent. This sequence enhances p53 stabilization and attenuates NFκB-mediated survival signaling, leading to increased apoptosis [3]. This approach is particularly relevant for researchers investigating mechanisms of chemoresistance in cervical, ovarian, or breast cancer models.

In Vivo Xenograft Efficacy Studies

For in vivo tumor xenograft studies, intraperitoneal administration of INI-43 at a dose of 25 mg/kg has been shown to significantly inhibit the growth of subcutaneous esophageal and cervical tumor xenografts in nude mice [5]. Based on published protocols, INI-43 can be formulated in 10% DMSO, 20% PEG400, and 70% PBS . Dosing regimens of 5 days per week for 2-3 weeks have demonstrated statistically significant tumor growth inhibition without overt toxicity [5]. Researchers should consider including a vehicle control group and monitor for signs of weight loss as a general toxicity indicator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for INI-43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.